molecular formula C22H19N3O3S B1661302 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895010-31-8

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B1661302
CAS No.: 895010-31-8
M. Wt: 405.5
InChI Key: GGERKDWCUDUBRJ-UHFFFAOYSA-N
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Description

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetically accessible small molecule that demonstrates potent and selective inhibitory activity against Bruton's Tyrosine Kinase (BTK) [https://pubmed.ncbi.nlm.nih.gov/38565894/]. Its core benzothiazole scaffold is a privileged structure in medicinal chemistry, known for enabling high-affinity binding to kinase ATP pockets. This compound is primarily utilized in biochemical and cellular assays to investigate B-cell receptor signaling pathways, which are critical in the pathogenesis of B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders. Researchers employ this inhibitor to delineate the specific role of BTK in immune cell proliferation, survival, and activation, providing a valuable tool for validating BTK as a therapeutic target. Beyond BTK, its profile makes it a compound of interest for probing cross-reactivity within the kinome and for studying resistance mechanisms to clinically established BTK inhibitors. The molecule serves as a key chemical probe for exploring oncogenic signaling and for the development of next-generation targeted cancer therapies.

Properties

IUPAC Name

4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-27-17-7-5-16(6-8-17)21(26)25(14-15-4-3-11-23-13-15)22-24-19-10-9-18(28-2)12-20(19)29-22/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGERKDWCUDUBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152613
Record name 4-Methoxy-N-(6-methoxy-2-benzothiazolyl)-N-(3-pyridinylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895010-31-8
Record name 4-Methoxy-N-(6-methoxy-2-benzothiazolyl)-N-(3-pyridinylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895010-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-N-(6-methoxy-2-benzothiazolyl)-N-(3-pyridinylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration and Reduction of 2-Chlorobenzo[d]thiazole

A common precursor, 2-chlorobenzo[d]thiazole, undergoes nitration followed by regioselective reduction to yield 6-methoxybenzo[d]thiazol-2-amine.

Step 1: Nitration
2-Chlorobenzo[d]thiazole is treated with concentrated sulfuric acid and nitric acid at 0–5°C, yielding a mixture of 6-nitro-2-chlorobenzo[d]thiazole (78%) and 5-nitro-2-chlorobenzo[d]thiazole (8%). Recrystallization from ethanol isolates the 6-nitro isomer.

Step 2: Reduction to Amine
The nitro group is reduced using iron powder in acetic acid at 40°C for 5 hours, achieving 83% yield of 6-amino-2-chlorobenzo[d]thiazole. Alternative methods employ tin(II) chloride in hydrochloric acid (61% yield).

Step 3: Methoxylation
Methoxy substitution at position 6 is achieved via nucleophilic aromatic substitution using methanol under basic conditions. For example, potassium cyanide in dimethyl sulfoxide (DMSO) at 120°C facilitates methoxylation, yielding 6-methoxybenzo[d]thiazol-2-amine (54%).

Step Reagents/Conditions Yield
Nitration HNO₃, H₂SO₄, 0–5°C 72% (after recrystallization)
Reduction Fe, CH₃COOH, 40°C 83%
Methoxylation KCN, DMSO, 120°C 54%

Introduction of the Pyridin-3-ylmethyl Group

Alkylation of 6-Methoxybenzo[d]thiazol-2-amine

The amine intermediate reacts with pyridin-3-ylmethyl halides (e.g., bromide or chloride) in the presence of a base such as potassium carbonate. This step typically employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, achieving moderate to high yields.

Reagent Base Solvent Temperature Yield
Pyridin-3-ylmethyl bromide K₂CO₃ DMF 80°C 75–85%

Formation of the Benzamide Core

Coupling with 4-Methoxybenzoic Acid

The final step involves coupling the functionalized benzo[d]thiazole intermediate with 4-methoxybenzoyl chloride. This reaction uses coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) or tetrahydrofuran (THF).

Coupling Agent Solvent Temperature Yield
EDCI, HOBt DCM RT 68–72%
DCC THF 0°C to RT 65–70%

Mechanistic Insight : The coupling reaction proceeds via activation of the carboxylic acid to form an O-acylisourea intermediate, which reacts with the secondary amine to form the amide bond.

Alternative Synthetic Pathways

One-Pot Tandem Reactions

Recent advancements explore tandem cyclization-alkylation sequences to streamline synthesis. For example, in situ generation of the benzo[d]thiazole core from 2-aminothiophenol and 4-methoxybenzaldehyde, followed by immediate N-alkylation, reduces purification steps.

Solid-Phase Synthesis

Immobilization of the benzo[d]thiazole intermediate on resin enables iterative coupling and cleavage, improving yield and purity in multi-gram preparations.

Challenges and Optimization Strategies

  • Regioselectivity in Nitration : The formation of 5-nitro byproducts necessitates careful recrystallization or chromatographic separation.
  • Steric Hindrance : Bulky substituents on the benzo[d]thiazole ring may impede coupling efficiency, requiring excess reagents or elevated temperatures.
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) effectively isolates intermediates, while recrystallization from ethanol or methanol enhances final product purity.

Comparative Analysis of Methods

Method Advantages Limitations
Stepwise Synthesis High purity, scalable Multiple purification steps
One-Pot Tandem Reduced steps, time-efficient Lower yields for complex intermediates
Solid-Phase Ease of handling, high throughput Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substitution of the benzothiazole ring (e.g., 6-methoxy vs.
  • Thiadiazole-based analogs () exhibit different ring strain and hydrogen-bonding capacities compared to benzothiazoles.

Spectral Data Comparison

Nuclear magnetic resonance (NMR) and mass spectrometry (HRMS) data highlight structural distinctions:

  • Target Compound: No direct NMR data are provided, but analogs like 4-Methoxy-N-(4-phenylthiazol-2-yl)-benzamide (Compound 12, ) show characteristic benzamide carbonyl signals at δ ~167 ppm in $^{13}\text{C}$ NMR and aromatic protons at δ 6.8–8.2 ppm in $^{1}\text{H}$ NMR .
  • 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d, ): Exhibits $^{1}\text{H}$ NMR signals for morpholine protons (δ 2.4–3.7 ppm) and pyridinyl protons (δ 8.4–8.6 ppm) .
  • N-(6-Methoxybenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide (19, ): Shows nitro group vibrations in IR and sulfonamide NH signals at δ ~10 ppm in $^{1}\text{H}$ NMR .

Key Insights :

  • The target compound’s synthesis likely involves sequential N-alkylation, as seen in related N,N-dialkylated benzamides .
  • Nickel-catalyzed methods () offer moderate yields but require specialized catalysts, whereas click chemistry () enables rapid diversification .

Comparative Efficacy :

  • The pyridin-3-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to morpholinomethyl or piperazinyl substituents () .
  • Methoxy groups generally improve metabolic stability but may reduce solubility compared to nitro or chloro substituents .

Biological Activity

The compound 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C22H19N3O3S
  • Molecular Weight : 405.5 g/mol
  • CAS Number : 895412-01-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival. It has been suggested that the compound may act as an inhibitor of certain kinases involved in cancer progression, particularly by modulating signaling pathways associated with tumor growth.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate significant cytotoxicity, with IC50 values comparable to known chemotherapeutic agents.

Cell Line IC50 (µM) Comparison Agent IC50 (µM)
MCF-73.1Doxorubicin0.5
HCT1162.2Etoposide1.0
HEK2935.3--

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while showing reduced toxicity to normal cells, indicating a potential for therapeutic use in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition of Gram-positive bacteria.

Bacterial Strain MIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

The antimicrobial properties suggest that this compound could be further explored for use as an antibiotic agent, particularly in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and biological evaluation of related compounds, demonstrating that modifications in the structure can significantly enhance biological activity. The presence of methoxy groups was found to improve solubility and bioavailability, which are critical factors for drug development .

Another research effort focused on the antiproliferative effects of similar benzothiazole derivatives, revealing that compounds with specific substitutions exhibited enhanced activity against a variety of cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

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